2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core linked to a 4-chlorophenoxy acetamide moiety. The chromeno-thiazole system combines a coumarin-like benzopyran ring fused with a thiazole, conferring rigidity and planar aromaticity, which may enhance binding to biological targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-11-5-7-12(8-6-11)23-10-16(22)20-18-21-17-13-3-1-2-4-14(13)24-9-15(17)25-18/h1-8H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQPJURUAMQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, which include a chlorophenoxy group and a chromeno-thiazole moiety, suggest it may interact effectively with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.82 g/mol. The compound's structure is characterized by:
- Chlorophenoxy Group : This group may enhance lipophilicity and facilitate cell membrane penetration.
- Chromeno-Thiazole Moiety : Known for various medicinal properties, this moiety can contribute to the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluating various thiazole derivatives found promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Effective | Less effective |
| Compound B | Highly effective | Moderate effectiveness |
| This compound | Promising potential (further studies needed) | To be evaluated |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells, particularly in breast cancer models such as the MCF7 cell line. The mechanism often involves the induction of apoptosis and modulation of oxidative stress pathways .
Case Study: Anticancer Screening
In a study involving various thiazole derivatives, compounds showed varying degrees of activity against cancer cell lines. Notably, those with electron-withdrawing groups exhibited enhanced potency due to improved binding affinity to target receptors involved in tumor growth regulation .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Molecular docking studies suggest that this compound can bind to targets involved in cell cycle regulation and apoptosis, thus exhibiting its anticancer effects .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound featuring a chlorophenoxy group, a chromeno-thiazole moiety, and an acetamide functional group. It has a molecular weight of approximately 364.82 g/mol. The compound's structure suggests potential biological activities and applications, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, but may vary based on specific reaction conditions and starting materials used.
Potential Applications in Medicinal Chemistry
this compound has potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. Additionally, its derivatives could be explored for use in topical formulations or as part of drug delivery systems due to their favorable pharmacokinetic properties.
Interaction Studies
Interaction studies for compounds like this compound typically focus on their binding affinity to specific biological targets such as enzymes or receptors involved in disease processes. These studies help elucidate mechanisms of action and can guide further development of more potent analogs. Research on similar compounds has indicated interactions with cellular pathways that regulate apoptosis and oxidative stress responses.
Related Compounds
The uniqueness of this compound lies in its combination of a chlorinated phenoxy group with a chromeno-thiazole framework, potentially enhancing its biological efficacy compared to simpler analogs.
Some related compounds include:
- 2-(4-methylphenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide, which has a similar structure with methyl substitution and potential anticancer activity.
- N-(5-bromo-1-benzothiazol-2-yl)-2-(phenoxy)acetamide, which contains benzothiazole instead of chromene and has antimicrobial properties.
- 5-(1-adamantyl)-2-thiazolamine, which lacks acetamide but retains thiazole core and exhibits trypanocidal activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide and related derivatives:
Key Observations:
Structural Variations: The target compound’s chromeno-thiazole core distinguishes it from simpler thiazole or coumarin derivatives. This fused system likely enhances π-π stacking interactions in biological systems compared to non-fused analogs (e.g., ’s piperazine-thiazole derivatives) . The 4-chlorophenoxy group is shared with ’s compound, but the latter’s thiazole is substituted with a bromobenzyl group, increasing steric bulk and lipophilicity .
Synthetic Efficiency :
- Yields for analogous compounds vary widely (20–86%), influenced by substituent reactivity and purification methods. The target compound’s synthesis may align with methods in (60–80% yields for coumarin-thiazole acetamides) .
Physicochemical Properties: Chromeno-thiazole derivatives (e.g., ’s Compound 13) exhibit moderate melting points (216–220°C), whereas piperazine-containing thiazoles () show higher melting points (up to 303°C), likely due to intermolecular hydrogen bonding .
Biological Relevance: While the target compound’s activity is unspecified, structurally related compounds target enzymes like MMPs () and α-glucosidase (). The chromeno-thiazole core may offer unique binding modes due to its extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
